molecular formula C19H12N4O B11181710 2-(2-Furyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Furyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11181710
M. Wt: 312.3 g/mol
InChI Key: SARLXKWOXUUONH-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that combines a furan ring, a naphthalene ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-yl hydrazine with a naphthalene-1-carbaldehyde, followed by cyclization with a suitable reagent to form the triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are typically used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution on the naphthalene ring can introduce various functional groups.

Scientific Research Applications

2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: This compound has potential as an anti-tubercular agent.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its combination of a furan ring and a naphthalene ring with a triazolopyrimidine core

Properties

Molecular Formula

C19H12N4O

Molecular Weight

312.3 g/mol

IUPAC Name

2-(furan-2-yl)-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H12N4O/c1-2-7-14-13(5-1)6-3-8-15(14)16-10-11-20-19-21-18(22-23(16)19)17-9-4-12-24-17/h1-12H

InChI Key

SARLXKWOXUUONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC(=NN34)C5=CC=CO5

Origin of Product

United States

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